![molecular formula C39H47N5O13S B11827909 N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzocyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds . This compound is commonly used in copper-free click chemistry reactions, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a maleimide group and a DBCO moiety onto a PEG spacer. The maleimide group is introduced through a reaction with maleic anhydride, while the DBCO moiety is attached via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and purified through techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo DBCO-PEG4-Maleimide primarily undergoes substitution reactions, specifically with thiol groups to form stable thioether bonds . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group at pH 6.5-7.5 to form thioether bonds.
Azide-containing compounds: React with the DBCO moiety in copper-free click chemistry reactions.
Major Products Formed
Thioether bonds: Formed from the reaction with thiol groups.
Triazole linkages: Formed from the SPAAC reaction with azide groups.
Wissenschaftliche Forschungsanwendungen
Sulfo DBCO-PEG4-Maleimide has a wide range of applications in scientific research:
Wirkmechanismus
The maleimide group in Sulfo DBCO-PEG4-Maleimide reacts specifically with thiol groups to form stable thioether bonds, while the DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This dual reactivity allows for efficient and selective labeling of biomolecules, facilitating various biochemical and biophysical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Similar in structure and function, used for copper-free click chemistry.
DBCO-PEG4-acid: Contains a DBCO moiety and a PEG spacer, used in bioconjugation.
DBCO-Maleimide: Another variant used in click chemistry and bioconjugation.
Uniqueness
Sulfo DBCO-PEG4-Maleimide stands out due to its water solubility, which is enhanced by the hydrophilic PEG spacer arm. This property makes it particularly suitable for aqueous biological applications, providing efficient and specific reactions with thiol and azide groups without the need for copper catalysts .
Eigenschaften
Molekularformel |
C39H47N5O13S |
|---|---|
Molekulargewicht |
825.9 g/mol |
IUPAC-Name |
[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]sulfamic acid |
InChI |
InChI=1S/C39H47N5O13S/c45-34(14-19-42-36(47)11-12-37(42)48)41-18-22-55-24-26-57-28-27-56-25-23-54-21-16-39(50)44(58(51,52)53)20-15-35(46)40-17-13-38(49)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43/h1-8,11-12H,13-29H2,(H,40,46)(H,41,45)(H,51,52,53) |
InChI-Schlüssel |
RPPSMTGMNQEPJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN(C(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


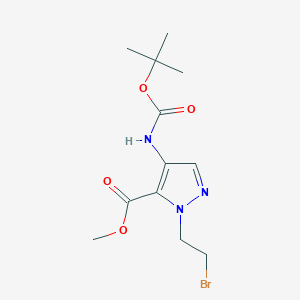
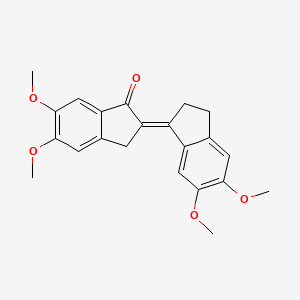


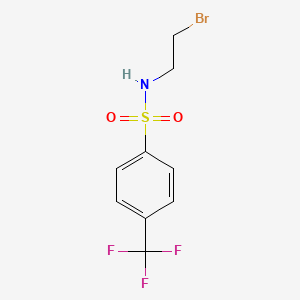

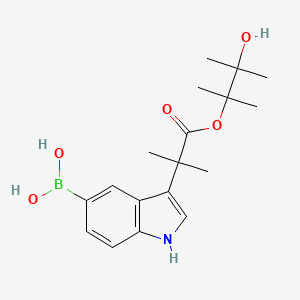
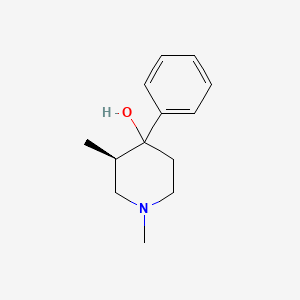
![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)
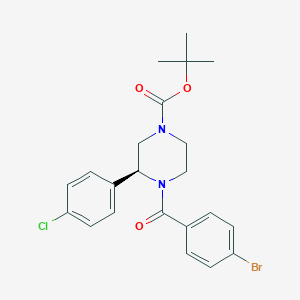
![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
